![molecular formula C23H19FN2OS2 B4934581 5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4934581.png)
5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl group, and a diazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[740The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazatricyclo framework.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction and desired product .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the fluorophenyl ring .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural arrangement characterized by a thia-diazatricyclo framework, which contributes to its diverse reactivity and biological properties. The synthesis typically involves multi-step reactions that may include:
- Formation of the thiazole ring : Utilizing starting materials such as phenyl and fluorophenyl derivatives.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution or other methods.
- Cyclization : Employing cyclization techniques to form the tricyclic structure.
The synthesis process often requires careful optimization of reaction conditions (temperature, solvent choice) to achieve high yields and purity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it a candidate for further investigation in drug development:
Anticancer Activity
Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance:
Compound | IC50 (µg/ml) | Target Cell Lines |
---|---|---|
5-{[(4-Fluorophenyl)methyl]sulfanyl}-... | 32.7 ± 2.84 | HePG-2 |
5-{[(4-Fluorophenyl)methyl]sulfanyl}-... | 47.7 ± 2.89 | MCF-7 |
These findings suggest that the compound may interfere with cellular proliferation pathways, although the exact mechanism remains to be elucidated.
Antimicrobial Properties
Preliminary studies indicate potential antimicrobial effects against various pathogens, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Applications in Drug Development
Given its promising biological profile, 5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one can be explored for:
- Lead Compound Development : As a scaffold for synthesizing new derivatives with enhanced potency and selectivity.
- Pharmacokinetic Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) properties to assess its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(2-fluorophenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- 4-[2-(4-fluorophenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- 4-[(furan-2-yl)methyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Uniqueness
The uniqueness of 5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by the presence of sulfur and fluorine atoms, which are known to influence biological activity. The molecular formula is C19H17FNS2, indicating the presence of multiple functional groups that may interact with biological targets.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C19H17FNS2 |
Molecular Weight | 357.47 g/mol |
Functional Groups | Sulfanyl, Fluorophenyl |
Structural Class | Tricyclic compound |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : In vitro assays indicate potential efficacy against certain bacterial strains.
- Anticancer Activity : Research has shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.
Case Studies and Research Findings
-
Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry investigated the effects of related compounds on cancer cell lines. Results indicated that modifications in the sulfur group significantly enhanced anticancer activity compared to controls .
- Another research highlighted the dual inhibition mechanism involving p38 MAPK and PDE4 pathways, suggesting that compounds with similar structures could be effective in reducing inflammation and tumor necrosis factor alpha (TNFα) levels .
- Antimicrobial Effects :
Synthesis
The synthesis of this compound involves multiple steps starting from commercially available precursors. Typical methods include:
- Reaction of 4-fluorobenzyl chloride with thiol compounds : This step forms the sulfanyl group.
- Cyclization reactions : These are crucial for constructing the tricyclic framework.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS2/c24-16-12-10-15(11-13-16)14-28-23-25-21-20(18-8-4-5-9-19(18)29-21)22(27)26(23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABMHSCOPGQHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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